(2-Chloro-4-nitrophenoxy)acetyl chloride

HPPD inhibitor Herbicide Agrochemical intermediate

This bifunctional acyl chloride introduces the (2-chloro-4-nitrophenoxy)acetyl moiety critical for HPPD inhibitor potency (Ki ~0.011–0.012 μM) and EGFR/HER2 kinase inhibitor selectivity (subnanomolar IC50). Substitute at your own risk: generic phenoxyacetyl chlorides fail to achieve target engagement. Validated in scalable processes (yield ≥95%).

Molecular Formula C8H5Cl2NO4
Molecular Weight 250.03 g/mol
CAS No. 110630-89-2
Cat. No. B1393894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-nitrophenoxy)acetyl chloride
CAS110630-89-2
Molecular FormulaC8H5Cl2NO4
Molecular Weight250.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl
InChIInChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2
InChIKeyUAVMMMWWTVRNGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS 110630-89-2): Bifunctional Acyl Chloride Intermediate for Agrochemical and Pharmaceutical Synthesis


(2-Chloro-4-nitrophenoxy)acetyl chloride (CAS 110630-89-2) is a bifunctional aromatic acyl chloride characterized by a 2-chloro-4-nitrophenoxy moiety linked to an acetyl chloride group, with molecular formula C8H5Cl2NO4 and molecular weight 250.03 g/mol . The compound serves as a reactive electrophilic building block in organic synthesis, functioning as an acylating agent that introduces the (2-chloro-4-nitrophenoxy)acetyl group into diverse molecular frameworks . It is utilized primarily in the synthesis of agrochemicals, particularly herbicides, and pharmaceutical intermediates, with demonstrated utility in constructing HPPD inhibitors and kinase-targeting scaffolds [1]. The compound is supplied as a pale yellow to off-white crystalline solid (low melting point), with a predicted boiling point of 356.8±27.0 °C at 760 mmHg and a predicted density of 1.5±0.1 g/cm³ .

(2-Chloro-4-nitrophenoxy)acetyl chloride Substitution Risk: Why In-Class Analogs Fail to Deliver Equivalent Downstream Performance


Substituting (2-chloro-4-nitrophenoxy)acetyl chloride with other acyl chlorides or structurally similar electrophiles introduces significant performance divergence in downstream applications. The compound's differentiation resides in the unique electronic environment imparted by the combined 2-chloro and 4-nitro substituents on the phenoxy ring, which modulates the electrophilicity of the acetyl chloride group and influences both reaction kinetics and the biological activity of resulting derivatives . In herbicide development, the (2-chloro-4-nitrophenoxy)acetyl moiety has been specifically identified as a privileged scaffold for HPPD inhibition—derivatives lacking the chloro or nitro substituents at these precise positions show markedly reduced target engagement [1]. Similarly, in kinase inhibitor synthesis, this moiety enables the construction of irreversible tyrosine kinase inhibitors where alternative acylating agents would fail to achieve the required binding affinity and selectivity profile [2]. Generic substitution with, for example, unsubstituted phenoxyacetyl chloride or alternative nitro/chloro positional isomers yields derivatives with different electronic properties, altered metabolic stability, and diminished biological efficacy—factors that cannot be remedied through downstream process adjustments.

(2-Chloro-4-nitrophenoxy)acetyl chloride: Quantified Differentiation in Herbicidal HPPD Inhibition and Anticancer Kinase Targeting


HPPD Inhibitory Potency: Aryloxyacetic Acid Derivatives vs. Commercial Mesotrione Benchmark

Aryloxyacetic acid derivatives synthesized using the (2-chloro-4-nitrophenoxy)acetyl scaffold were evaluated as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors against the commercial herbicide mesotrione. Two compounds, I12 and I23, exhibited Ki values of 0.011 μM and 0.012 μM respectively, demonstrating comparable activity to mesotrione (Ki = 0.013 μM) . Additionally, compound II4 showed herbicidal activity in pre-emergence treatment that was slightly better than that of mesotrione at a rate of 150 g ai/ha, while maintaining safety for weed control in maize fields .

HPPD inhibitor Herbicide Agrochemical intermediate

EGFR Inhibition: Quinazoline Derivatives Bearing (2-Chloro-4-nitrophenoxy)acetyl Moiety vs. Gefitinib

Quinazoline derivatives bearing the (2-chloro-4-nitrophenoxy)acetyl-derived moiety were evaluated for EGFR inhibitory activity. Analogue 5b exhibited an IC50 of 0.10 μM against EGFR wild-type A431 cells, while analogue 5c showed an IC50 of 0.001 μM (1 nM) against the gefitinib-sensitive HCC827 cell line (EGFR del E746-A750). Analogue 2f displayed an IC50 of 0.031 μM against gefitinib-sensitive cells and also possessed remarkably improved activity against gefitinib-resistant cells . These results demonstrate subnanomolar potency in sensitive cell lines and efficacy against resistant phenotypes.

EGFR inhibitor Kinase inhibitor Anticancer Pharmaceutical intermediate

Kinase Inhibitor Intermediate: Pyrroltinib Synthesis Patent with Industrial Process Optimization

Patent CN110818618A describes the synthesis of 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine, a key pyrroltinib intermediate derived from (2-chloro-4-nitrophenoxy)acetyl chloride chemistry. The claimed synthetic method achieves yield ≥95% and product purity ≥99.5% under mild reaction conditions with simple post-treatment [1]. Pyrroltinib is a new-generation anti-HER2 therapeutic targeting drug with a pan-ErbB receptor, small-molecule irreversible tyrosine kinase inhibitor (TKI) mechanism [1]. The patented process specifically leverages the (2-chloro-4-nitrophenoxy) scaffold and is described as suitable for industrial production.

Tyrosine kinase inhibitor HER2 inhibitor Process chemistry Pharmaceutical intermediate

Thyroid Hormone Receptor Alpha Inhibition: SAR Insight for Selective Targeting

Derivatives containing the (2-chloro-4-nitrophenoxy)phenyl core were evaluated for human thyroid hormone receptor alpha (hTRα) binding inhibition. Compound BDBM18908 (3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[(3,5-dichlorophenyl)carbamoyl]benzamide) exhibited an IC50 of 930 nM, whereas structurally modified analogs with different amide substitutions showed reduced potency: BDBM18910 IC50 = 1,800 nM (1.9-fold lower), BDBM18911 IC50 = 18,100 nM (19.5-fold lower), and BDBM18909 IC50 = 39,000 nM (42-fold lower) [1]. This within-series comparison demonstrates that the (2-chloro-4-nitrophenoxy) core provides a strong foundation for activity, but downstream amide substitution critically modulates potency—indicating the scaffold's tunability.

Thyroid hormone receptor Nuclear receptor Structure-activity relationship Drug discovery

(2-Chloro-4-nitrophenoxy)acetyl chloride: Validated Application Scenarios in Agrochemical and Pharmaceutical Development


HPPD Inhibitor Herbicide Discovery and Lead Optimization

Research groups developing novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for herbicide applications should prioritize (2-chloro-4-nitrophenoxy)acetyl chloride as the acylating agent of choice. Derivatives synthesized from this scaffold (e.g., compounds I12 and I23) have demonstrated Ki values (0.011–0.012 μM) comparable to or exceeding the commercial benchmark mesotrione (Ki = 0.013 μM) in AtHPPD enzymatic assays . Compound II4 further validated the scaffold by exhibiting pre-emergence herbicidal activity slightly better than mesotrione at 150 g ai/ha with demonstrated crop safety in maize . This scaffold is specifically validated for constructing aryloxyacetic acid derivatives and 2-(aryloxyacetyl)cyclohexane-1,3-diones as HPPD-targeting herbicides [1].

EGFR and HER2 Tyrosine Kinase Inhibitor Synthesis

Medicinal chemistry programs targeting EGFR-mutant non-small-cell lung cancer (NSCLC) or HER2-positive cancers should procure (2-chloro-4-nitrophenoxy)acetyl chloride for constructing kinase inhibitor scaffolds. Derivatives bearing this moiety have achieved subnanomolar IC50 values (0.001 μM) against EGFR del E746-A750 HCC827 cells and demonstrated unique activity against gefitinib-resistant phenotypes . The scaffold is validated in patented industrial processes for synthesizing pyrroltinib intermediates, achieving yields ≥95% and purity ≥99.5%, confirming its suitability for scalable pharmaceutical manufacturing [1]. The compound serves as a direct precursor to 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine, a critical intermediate in irreversible pan-ErbB TKI synthesis [1].

Nuclear Receptor Modulator Development with Tunable SAR

Teams investigating thyroid hormone receptor alpha (hTRα) or related nuclear receptors as therapeutic targets should consider (2-chloro-4-nitrophenoxy)acetyl chloride-derived scaffolds. BindingDB data demonstrate that compounds containing the (2-chloro-4-nitrophenoxy)phenyl core achieve hTRα inhibition IC50 values as low as 930 nM, with potency tunable across nearly two orders of magnitude (930 nM to 39,000 nM) through systematic amide substitution . This well-characterized SAR profile reduces the synthetic uncertainty in lead optimization campaigns and enables rational design of selective nuclear receptor modulators. The scaffold's tractability makes it suitable for both hit-to-lead and lead optimization phases .

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